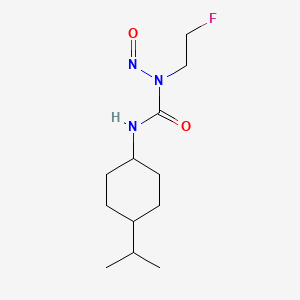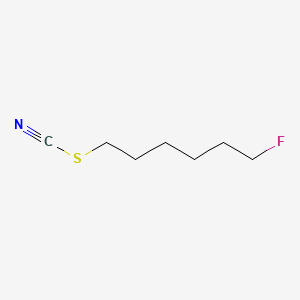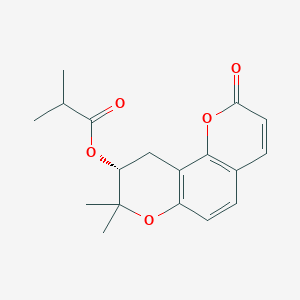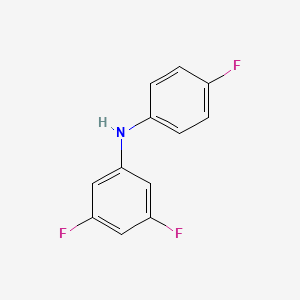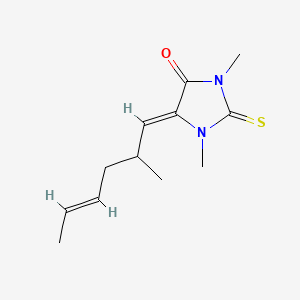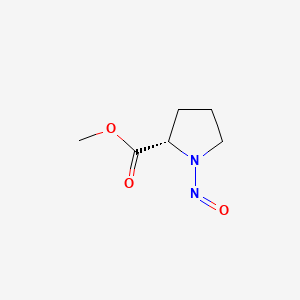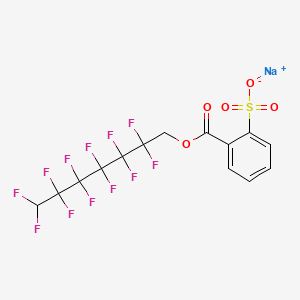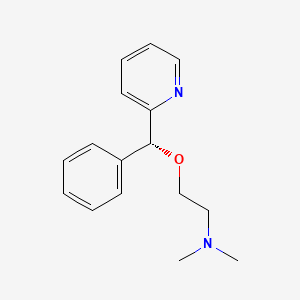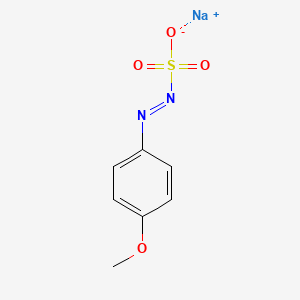![molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule with multiple chiral centers and functional groups. This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups and a methoxy group suggests potential biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:
Protection of hydroxyl groups: to prevent unwanted reactions.
Glycosylation: to attach the sugar moiety to the aglycone.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:
Enzymatic methods: for stereoselective synthesis.
Flow chemistry: to improve reaction efficiency and yield.
Green chemistry principles: to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Acidic or basic conditions: For hydrolysis reactions.
Major Products Formed
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Hydrolysis products: The sugar moiety and the aglycone.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: As a building block for more complex organic synthesis.
Study of stereochemistry: Due to its multiple chiral centers.
Biology
Enzyme studies: As a substrate for glycosidases.
Cell signaling: Potential role in cellular communication due to its glycosidic nature.
Medicine
Drug development: Potential therapeutic applications due to its biological activity.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.
Industry
Biotechnology: Use in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating signal transduction pathways.
Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other glycosides: Such as digitoxin, which is used in heart medications.
Flavonoids: Which also contain glycosidic bonds and have various biological activities.
Uniqueness
Structural complexity: The presence of multiple chiral centers and functional groups.
Biological activity: Potential for unique interactions with biological targets.
Eigenschaften
Molekularformel |
C20H28O11 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
InChI-Schlüssel |
GTNTZHZBKDWTBH-NYOUCEBBSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


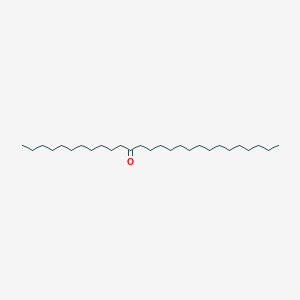
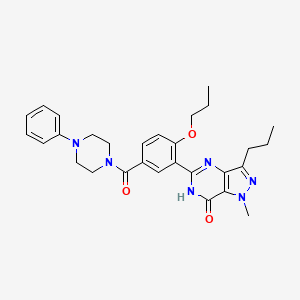
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
